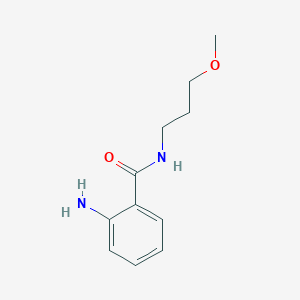

2-amino-N-(3-methoxypropyl)benzamide

描述

2-Amino-N-(3-methoxypropyl)benzamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of an amino group attached to a benzamide structure, with a 3-methoxypropyl substituent on the nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxypropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the desired product in large quantities .

化学反应分析

Types of Reactions

2-Amino-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted benzamides .

科学研究应用

Chemistry

- Building Block for Synthesis : 2-Amino-N-(3-methoxypropyl)benzamide serves as a precursor for synthesizing more complex molecules. Its ability to participate in multiple chemical reactions allows chemists to create diverse derivatives for further study.

Biology

- Biological Activities : Preliminary studies indicate that the compound exhibits antimicrobial and antioxidant properties. Its interactions at the molecular level suggest potential roles in modulating biochemical pathways.

- Mechanism of Action : The amino group can form hydrogen bonds with biological targets, while the benzamide structure may interact with enzymes or receptors, influencing various biological processes.

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a β-secretase (BACE1) inhibitor for Alzheimer’s disease treatment. Compounds with similar structures have shown promise in reducing amyloid-beta levels in vivo, indicating that this compound could be developed into a therapeutic agent .

- Case Study : In vitro studies have demonstrated that analogues of this compound can effectively inhibit BACE1 activity, showcasing its potential in drug development for neurodegenerative diseases .

Industry

- Chemical Manufacturing : The compound can be utilized as an intermediate in the production of new materials or specialty chemicals. Its unique properties may enhance the performance characteristics of industrial products.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 403.1 ± 30.0 °C (Predicted) |

| pKa | 14.37 ± 0.46 (Predicted) |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) |

| LogP | [Data not available] |

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Antioxidant | Potential to scavenge free radicals |

作用机制

The mechanism of action of 2-amino-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

2-Aminobenzamide: Lacks the 3-methoxypropyl substituent, making it less versatile in certain reactions.

N-(3-Methoxypropyl)benzamide: Does not have the amino group, limiting its biological activity.

3-Methoxypropylamine: A simpler structure without the benzamide moiety, used in different contexts.

Uniqueness

2-Amino-N-(3-methoxypropyl)benzamide is unique due to its combination of an amino group and a 3-methoxypropyl substituent on the benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

生物活性

2-amino-N-(3-methoxypropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.31 g/mol. The presence of the methoxy group enhances its lipophilicity, which may improve bioavailability and receptor interactions compared to related compounds lacking this feature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide structure is known for its capacity to bind to enzymes or receptors. These interactions can modulate several biochemical pathways, leading to diverse pharmacological effects .

Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in drug development aimed at treating diseases linked to enzyme dysfunction.

- Anticonvulsant Activity : In related studies, methoxypropyl derivatives have shown enhanced anticonvulsant properties. For instance, N-benzyl derivatives demonstrated significant activity in animal models, suggesting that similar compounds could exhibit neuroprotective effects .

- Antiviral Properties : Certain structural analogs have displayed antiviral activities against pathogens such as respiratory syncytial virus (RSV). Although specific data on this compound is limited, the structural similarities suggest potential antiviral applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly impact biological activity. For example:

- Substituent Variations : Altering the substituents on the benzene ring affects potency and selectivity against various biological targets. Compounds with larger or more electronegative groups at specific positions tend to enhance activity while maintaining low toxicity levels .

- Functional Group Influence : The presence of functional groups such as methoxy enhances lipophilicity and may improve interaction with lipid membranes, facilitating better cellular uptake and bioactivity .

Table 1: Summary of Biological Activity Studies

Notable Research Findings

- A study highlighted that structural modifications in similar compounds led to significant improvements in enzyme inhibition and cytotoxicity profiles, indicating that this compound may also exhibit enhanced therapeutic potential through strategic modifications .

- Another investigation into related methoxy-substituted compounds revealed promising results in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes treatment .

属性

IUPAC Name |

2-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUFCYXDRTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475269 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-59-5 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。